
4-(4-Bromo-3-methylphenyl)morpholine
Vue d'ensemble
Description
“4-(4-Bromo-3-methylphenyl)morpholine” is a chemical compound with the molecular formula C12H14BrNO2 . It has a molecular weight of 284.15 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “4-(4-Bromo-3-methylphenyl)morpholine” is 1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The boiling point of “4-(4-Bromo-3-methylphenyl)morpholine” is predicted to be 424.5±45.0 °C and its density is predicted to be 1.434±0.06 g/cm3 .Applications De Recherche Scientifique
Synthetic Routes and Chemical Design
One area of application for compounds related to 4-(4-Bromo-3-methylphenyl)morpholine is in the synthesis of pharmacologically active molecules. For example, the development of synthetic routes for rivaroxaban, an anticoagulant drug, involves the use of morpholine derivatives as intermediates. These processes demonstrate the importance of such compounds in the industrial synthesis of pharmaceuticals, showing their commercial value and scalability in manufacturing (Zhang Fu-li, 2012).
Pharmacological Interest
Morpholine and its derivatives, including those with brominated phenyl groups, have been explored for their broad spectrum of pharmacological activities. These activities span various therapeutic areas, including but not limited to anticancer, antimicrobial, and neuroprotective effects. A review of morpholine and pyran derivatives emphasizes the compound's significance in chemical design for diverse pharmacological activities, reflecting ongoing research into developing new therapeutic agents (M. Asif & M. Imran, 2019).
Analytical and Environmental Applications
In analytical chemistry, brominated compounds similar to 4-(4-Bromo-3-methylphenyl)morpholine are utilized in the development of fluorescent chemosensors. These chemosensors target a range of analytes, showcasing the versatility of brominated and morpholine-based compounds in detecting and quantifying environmental and biological substances. The design of these sensors leverages the electronic properties of the brominated phenyl group and the morpholine ring to achieve high selectivity and sensitivity (P. Roy, 2021).
Contribution to Organic Synthesis
Research into the regioselectivity of bromination reactions of unsymmetrical dimethylated pyridines, including studies on compounds structurally related to 4-(4-Bromo-3-methylphenyl)morpholine, highlights the compound's role in understanding and optimizing chemical synthesis processes. These findings are crucial for the development of more efficient synthetic strategies in organic chemistry, influencing the synthesis of complex molecules (Rajesh Thapa et al., 2014).
Safety and Hazards
Safety data sheets suggest that exposure to “4-(4-Bromo-3-methylphenyl)morpholine” should be avoided. If inhaled or ingested, medical attention should be sought immediately. It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .
Propriétés
IUPAC Name |
4-(4-bromo-3-methylphenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUNZXSEMFEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-methylphenyl)morpholine | |
CAS RN |
1366131-48-7 | |
| Record name | 4-(4-bromo-3-methylphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



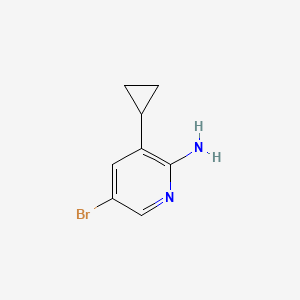
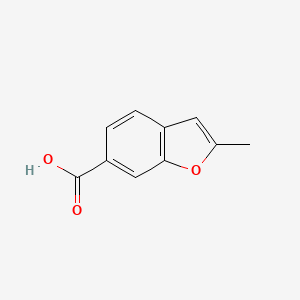
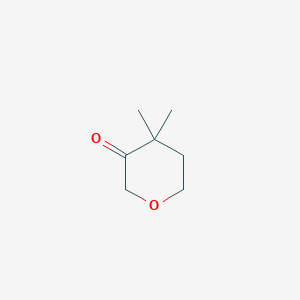
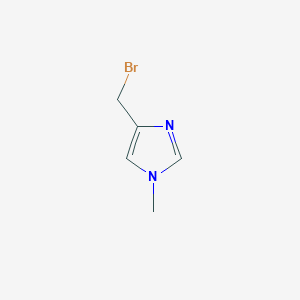

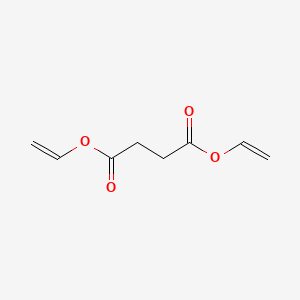
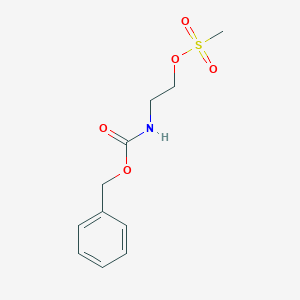
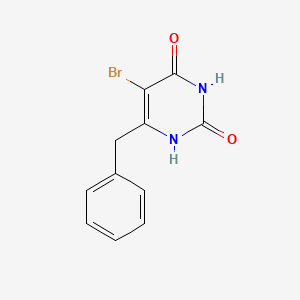

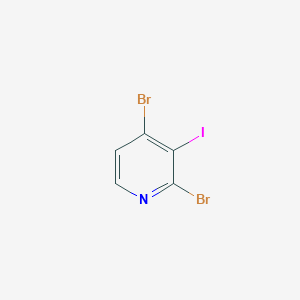
![Formamide, N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B3186945.png)
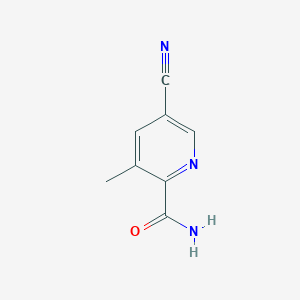
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine](/img/structure/B3186961.png)
